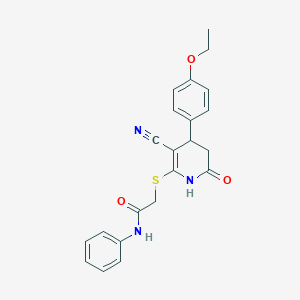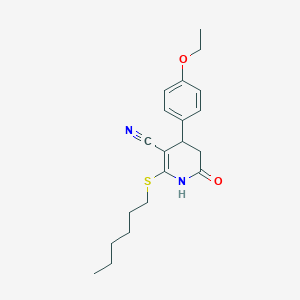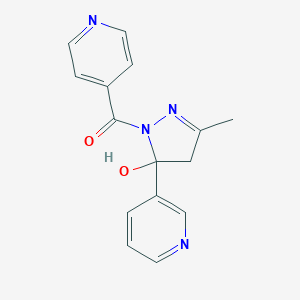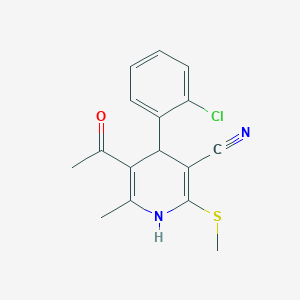![molecular formula C21H18N2O7 B394564 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID](/img/structure/B394564.png)
5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID is a complex organic compound that features a unique structure combining an isoindoline moiety with an isophthalic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Moiety: The isoindoline structure is synthesized through a series of reactions involving the condensation of phthalic anhydride with an amine, followed by cyclization and oxidation steps.
Attachment of the Isophthalic Acid Derivative: The isophthalic acid derivative is then introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate
- 2-(4-{4-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID stands out due to its unique combination of an isoindoline moiety with an isophthalic acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C21H18N2O7 |
|---|---|
分子量 |
410.4g/mol |
IUPAC名 |
5-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O7/c1-21(2,3)23-17(25)14-5-4-10(9-15(14)18(23)26)16(24)22-13-7-11(19(27)28)6-12(8-13)20(29)30/h4-9H,1-3H3,(H,22,24)(H,27,28)(H,29,30) |
InChIキー |
RJCVYBUGMBLKFX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
溶解性 |
51.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394482.png)
![ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394483.png)

![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394488.png)

![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)

![(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394496.png)
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394497.png)



![(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394503.png)

